molecular formula C20H21N3O B6579232 1-(4-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 847394-58-5

1-(4-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No. B6579232
CAS RN: 847394-58-5
M. Wt: 319.4 g/mol
InChI Key: DGVPYFDQOBKQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one, also known as 4-ethyl-2-methyl-1,3-benzodiazole (EMBD), is an organic compound belonging to the class of heterocyclic compounds. It has been widely studied due to its unique chemical structure and its potential applications in various scientific fields. This compound has been used in a variety of scientific research applications, including as a substrate in enzymatic reactions, as an inhibitor of enzyme activity, and as a potential therapeutic agent.

Scientific Research Applications

EMBD has been utilized in a variety of scientific research applications due to its unique chemical structure and its potential for use as a substrate in enzymatic reactions, as an inhibitor of enzyme activity, and as a potential therapeutic agent. It has been used in studies investigating the mechanism of action of various enzymes, as well as the biochemical and physiological effects of various compounds. Additionally, it has been used in research related to drug design and drug delivery.

Mechanism of Action

The mechanism of action of EMBD is not yet fully understood. It is believed that the compound binds to certain enzymes, which then act as catalysts for the reaction of EMBD with other molecules. Additionally, it is believed that EMBD may act as an inhibitor of certain enzymes, preventing them from catalyzing the reaction of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMBD are not yet fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, including those involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have an effect on the immune system and to have potential anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

EMBD has several advantages for use in laboratory experiments. It is simple and efficient to synthesize, making it ideal for use in a variety of experiments. Additionally, it has a wide range of potential applications, making it useful in a variety of scientific research applications. However, it is important to note that the mechanism of action of EMBD is not yet fully understood, and further research is needed in order to fully understand its biochemical and physiological effects.

Future Directions

There are several potential future directions for research involving EMBD. These include further studies into the mechanism of action of EMBD, as well as its biochemical and physiological effects. Additionally, research into the potential therapeutic applications of EMBD, such as its potential anti-inflammatory and anti-cancer properties, is warranted. Additionally, research into the potential use of EMBD in drug design and drug delivery is also of interest. Finally, further research into the potential use of EMBD in enzyme inhibition and enzyme catalysis is also of interest.

Synthesis Methods

EMBD is synthesized through a two-step process. The first step involves the reaction of 4-ethylphenol with 1-methyl-1H-1,3-benzodiazole in an aqueous solution of sodium hydroxide. This reaction forms an intermediate, which is then reacted with pyrrolidine in the presence of a base to form EMBD. This synthesis method is simple and efficient, making it ideal for use in laboratory experiments.

properties

IUPAC Name

1-(4-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-3-14-8-10-16(11-9-14)23-13-15(12-19(23)24)20-21-17-6-4-5-7-18(17)22(20)2/h4-11,15H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVPYFDQOBKQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.